2-Amino-4-bromo-6-tert-butylphenol

Description

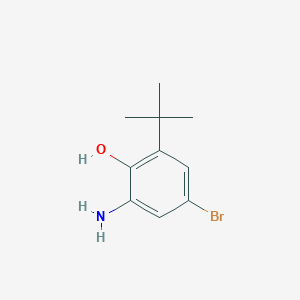

2-Amino-4-bromo-6-tert-butylphenol is a substituted phenol derivative featuring an amino group (-NH₂) at the ortho position (C2), a bromine atom at the para position (C4), and a bulky tert-butyl group (-C(CH₃)₃) at the meta position (C6). This compound’s structure combines electron-donating (amino), electron-withdrawing (bromo), and sterically hindering (tert-butyl) substituents, making it a molecule of interest in organic synthesis, coordination chemistry, and material science.

Properties

IUPAC Name |

2-amino-4-bromo-6-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTKQUPMASQSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402890-03-2 | |

| Record name | 2-amino-4-bromo-6-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-tert-butylphenol typically involves the bromination of 2-Amino-6-tert-butylphenol. The reaction is carried out using bromine in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-tert-butylphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 2-Amino-6-tert-butylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-bromo-6-tert-butylphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as antioxidants or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-tert-butylphenol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The amino and phenolic groups can form hydrogen bonds with biological macromolecules, while the bromine and tert-butyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Molecular Properties

The table below highlights critical differences between 2-Amino-4-bromo-6-tert-butylphenol and similar compounds referenced in the evidence:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound significantly increases steric hindrance compared to methyl or methoxy groups in analogs . This may reduce reactivity in nucleophilic substitution or metal coordination.

- Methoxy or ester groups in analogs further modify electronic profiles .

- Solubility : The tert-butyl group likely reduces water solubility compared to methyl or polar groups (e.g., methoxy) in analogs .

Coordination Chemistry

- The phenol and amino groups in the target compound could act as bidentate ligands for metal ions, a feature absent in analogs lacking amino or hydroxyl groups .

Material Science

- Bulky tert-butyl groups in the target and 2-Bromo-4-tert-butyl-6-methylphenol may improve thermal stability in polymer matrices compared to smaller substituents.

Biological Activity

2-Amino-4-bromo-6-tert-butylphenol is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The chemical structure of this compound includes an amino group, a bromine atom, and a tert-butyl group attached to a phenolic ring. This unique combination of substituents contributes to its reactivity and interaction with biological macromolecules.

Target Interactions

This compound interacts with various proteins and enzymes, influencing several biochemical pathways:

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes, impacting metabolic processes.

- Cell Signaling : The compound influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication.

Biochemical Pathways

The compound is known to affect pathways related to:

- Oxidative Stress : It exhibits antioxidant properties that help mitigate oxidative damage in cells.

- Inflammation : It may modulate inflammatory responses by affecting cytokine production.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It scavenges free radicals, thereby protecting cells from oxidative damage. This activity has been linked to its ability to donate electrons and stabilize free radicals.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

Potential Therapeutic Applications

Due to its biological activities, this compound is being explored for potential therapeutic uses:

- Diabetes Management : Preliminary studies suggest that it may enhance insulin signaling and improve glucose metabolism in animal models.

- Cancer Research : Its ability to modulate cell signaling pathways makes it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition : Studies indicate that at low concentrations, this compound can effectively inhibit the activity of certain kinases involved in cancer progression.

In Vivo Studies

Animal studies have provided insights into the dosage effects and metabolic pathways influenced by this compound:

- Dosage Effects : Lower doses have been associated with beneficial effects on glucose metabolism, while higher doses may lead to toxicity.

| Study | Model | Dosage | Observations |

|---|---|---|---|

| Rat | Low | Improved insulin sensitivity | |

| Rat | High | Induced oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its lipophilicity affects its absorption and distribution within biological systems. Factors such as pH and temperature also influence its stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.